

An In-depth Technical Guide to (3,5-Dichlorophenyl)(3-iodophenyl)methanone

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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, a halogenated benzophenone derivative. The document details its chemical identity, properties, a plausible synthetic route based on established chemical principles, and its characterization. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide discusses the known biological relevance of structurally similar benzophenone compounds, providing a basis for future research and drug discovery efforts.

Chemical Identity and Properties

The compound with the common name **3,5-Dichloro-3'-iodobenzophenone** is systematically named (3,5-Dichlorophenyl)(3-iodophenyl)methanone according to IUPAC nomenclature.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	(3,5-Dichlorophenyl)(3-iodophenyl)methanone	-
CAS Number	951891-59-1	-
Molecular Formula	C ₁₃ H ₇ Cl ₂ I O	-
Molecular Weight	377.01 g/mol	-
Predicted Boiling Point	451.8 ± 45.0 °C	-
Predicted Density	1.765 ± 0.06 g/cm ³	-

Synthesis and Mechanism

The most probable and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the reaction would proceed by the acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

3-Iodobenzoyl chloride + 1,3-Dichlorobenzene → (3,5-Dichlorophenyl)(3-iodophenyl)methanone

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

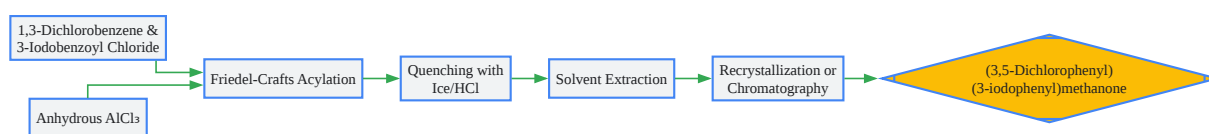
The following is a generalized experimental protocol for the synthesis of substituted benzophenones via Friedel-Crafts acylation. Specific quantities and reaction conditions may require optimization for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.

- **Reaction Setup:** To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas),

add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

- **Addition of Reactants:** Cool the suspension to 0-5 °C using an ice bath. Add 1,3-dichlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add 3-iodobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and finally with water.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps



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Caption: Workflow for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm. The integration and splitting patterns would correspond to the substitution on the two phenyl rings.
^{13}C NMR	Aromatic carbons in the range of δ 120-140 ppm. A downfield signal for the carbonyl carbon (>190 ppm). Signals for carbons attached to halogens would be influenced by their electronegativity.
IR Spectroscopy	A strong absorption band for the C=O stretching of the ketone group around $1650\text{-}1670\text{ cm}^{-1}$. C-Cl and C-I stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at m/z corresponding to the molecular weight of the compound (377.01), with characteristic isotopic patterns for the two chlorine atoms.

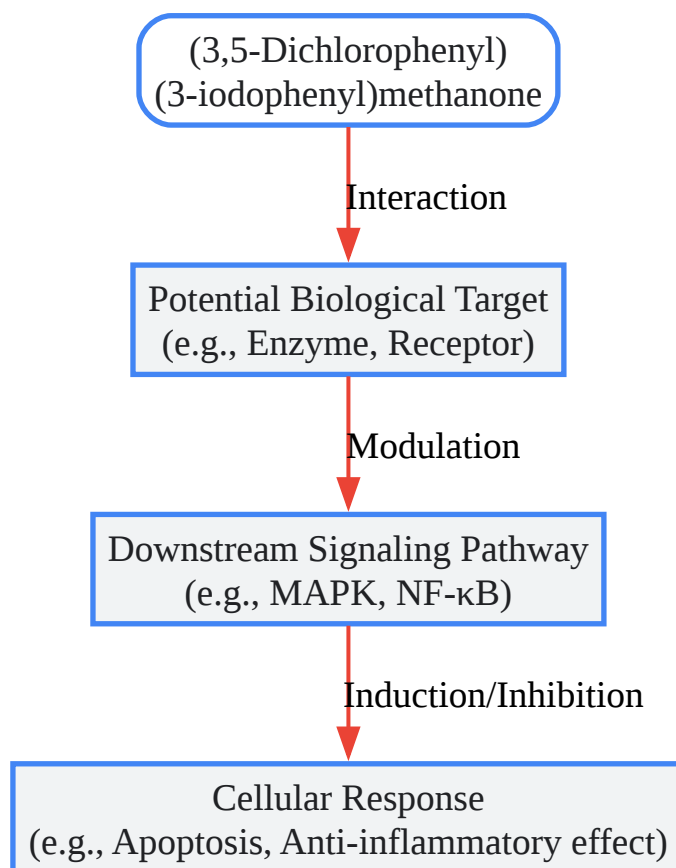
Potential Biological Significance and Signaling Pathways

While no specific biological activity or associated signaling pathways have been reported for (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the benzophenone scaffold is a common motif in medicinal chemistry with a wide range of biological activities.

- **Antimicrobial and Antifungal Activity:** Many halogenated benzophenones and their derivatives have demonstrated significant activity against various strains of bacteria and fungi.
- **Anticancer Activity:** Certain substituted benzophenones have been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and induction of apoptosis.
- **Enzyme Inhibition:** The benzophenone core can serve as a scaffold for the design of inhibitors for various enzymes, including protein kinases and proteases.
- **Receptor Modulation:** As seen in structurally related compounds, the benzophenone moiety can be a key pharmacophore for interaction with various cellular receptors. For instance, some biphenyl-aryl-methanone derivatives have been identified as inverse agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.^[1]

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, (3,5-Dichlorophenyl)(3-iodophenyl)methanone could potentially interact with signaling pathways involved in cell proliferation, inflammation, or microbial pathogenesis. Further research is required to elucidate any specific biological targets.



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Caption: A potential mechanism of action for a bioactive benzophenone derivative.

Conclusion

(3,5-Dichlorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone for which a robust synthetic route via Friedel-Crafts acylation can be proposed. While its specific biological functions remain to be explored, the prevalence of the benzophenone scaffold in bioactive molecules suggests that this compound could be a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and a framework for future research into its potential therapeutic applications. Researchers are encouraged to synthesize and evaluate this compound to uncover its unique biological profile.

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References

- 1. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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